4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol
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Overview
Description
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol: is a synthetic organic compound characterized by the presence of an azepane ring attached to a phenol group with two tert-butyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Attachment to Phenol: The azepane ring is then attached to the phenol group through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group, such as a halide, on the phenol derivative.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azepane ring can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-ylmethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylbenzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol is unique due to the combination of the azepane ring and the phenol group with tert-butyl substitutions, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C21H35NO |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-(azepan-1-ylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H35NO/c1-20(2,3)17-13-16(14-18(19(17)23)21(4,5)6)15-22-11-9-7-8-10-12-22/h13-14,23H,7-12,15H2,1-6H3 |
InChI Key |
LCPBHCJDIYPASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCCC2 |
Origin of Product |
United States |
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